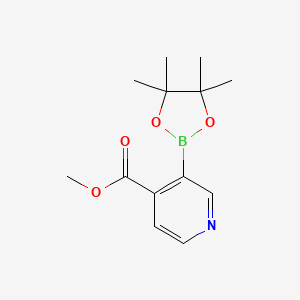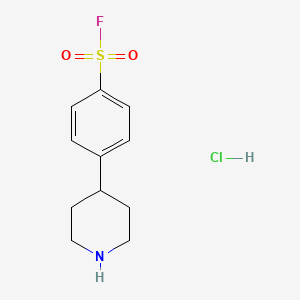
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is a chemical compound that features a piperidine ring attached to a benzene sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride typically involves the reaction of piperidine with benzene sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield a sulfonyl azide derivative, while hydrolysis would produce the corresponding sulfonic acid.
Wissenschaftliche Forschungsanwendungen
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This interaction can disrupt the normal function of the enzyme, making the compound useful as a biochemical tool or potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Piperidin-4-yl)benzenesulfonamide hydrochloride
- 4-(Piperidin-4-yl)benzonitrile hydrochloride
Uniqueness
4-(Piperidin-4-yl)benzene-1-sulfonyl fluoride hydrochloride is unique due to the presence of the sulfonyl fluoride group, which imparts specific reactivity and potential for enzyme inhibition. This makes it distinct from other similar compounds that may lack this functional group or have different substituents on the benzene ring.
Eigenschaften
Molekularformel |
C11H15ClFNO2S |
|---|---|
Molekulargewicht |
279.76 g/mol |
IUPAC-Name |
4-piperidin-4-ylbenzenesulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C11H14FNO2S.ClH/c12-16(14,15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2;1H |
InChI-Schlüssel |
YPTCAMKMJUJQDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=C(C=C2)S(=O)(=O)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


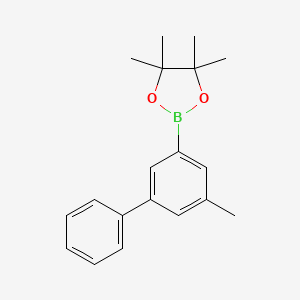
![2-[3,5-bis(3,5-ditert-butylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13452703.png)
![1-(Bromomethyl)-4-ethynyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13452709.png)
![7-bromo-1,5-dimethyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13452717.png)


![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
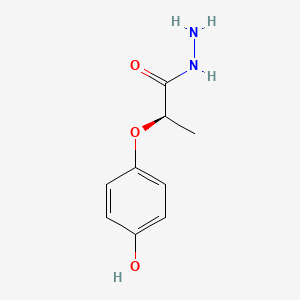
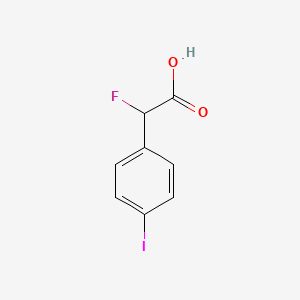
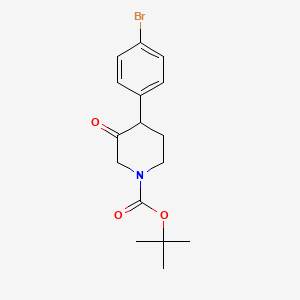
![[(6-Chloropyridin-3-yl)methyl]dimethylamine hydrochloride](/img/structure/B13452773.png)

